molecular formula C11H12O2 B1588771 Methyl indane-2-carboxylate CAS No. 4254-32-4

Methyl indane-2-carboxylate

Cat. No. B1588771
CAS RN: 4254-32-4
M. Wt: 176.21 g/mol
InChI Key: RMOPJLIMRSAIMD-UHFFFAOYSA-N
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Description

“Methyl indane-2-carboxylate” is a useful research chemical with the molecular formula C11H12O2 . It is also known as "methyl 2,3-dihydro-1H-indene-2-carboxylate" .


Synthesis Analysis

The synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids, has been a focus of many researchers . The sequential coupling and cyclization reactions between aryl halides and methyl propiolate have been investigated . The electron-withdrawing groups on the aromatic ring are essential for producing the methyl indole-2-carboxylate derivatives .


Molecular Structure Analysis

Carboxylic acids, such as “Methyl indane-2-carboxylate”, incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

Indane-1,3-dione 4, 9-ethyl-9H-carbazole-3-carbaldehyde 533, ethyl acetoacetate 534, and ammonium acetate 535 undergo a four-component reaction in the presence of a catalytic amount of piperidine .

Scientific Research Applications

1. Synthesis of Indole Derivatives

  • Summary of Application: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application: The synthesis of indole derivatives involves various methods, including the construction of indoles as a moiety in selected alkaloids .
  • Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .

2. Synthesis of Duocarmycin SA

  • Summary of Application: A new synthetic method for indole-2-carboxylate was developed and applied to the total synthesis of Duocarmycin SA .
  • Methods of Application: The method involves sequential coupling and cyclization reactions between aryl halides and methyl propiolate. The electron-withdrawing groups on the aromatic ring are essential for producing the methyl indole-2-carboxylate derivatives .
  • Results or Outcomes: This reaction was used for the total synthesis of duocarmycin SA .

3. Synthesis of Indeno[1,2-b]furan-3-carboxamides

  • Summary of Application: A novel and efficient multicomponent reaction (MCR) involving diketene, ninhydrin (indane-1,2,3-trione), and one primary amine (3CR) or two different primary amines (4CR) was developed for the successful synthesis of dihydro-4H-indeno[1,2-b]furan-3-carboxamides or tetrahydroindeno[1,2-b]pyrrole-3-carboxamides .
  • Methods of Application: The method involves a multicomponent reaction (MCR) involving diketene, ninhydrin (indane-1,2,3-trione), and one primary amine (3CR) or two different primary amines (4CR) .
  • Results or Outcomes: The successful synthesis of dihydro-4H-indeno[1,2-b]furan-3-carboxamides or tetrahydroindeno[1,2-b]pyrrole-3-carboxamides was achieved .

4. Synthesis of Indole-Fused Diketopiperazines

  • Summary of Application: A method was developed for the synthesis of indole-fused diketopiperazines .
  • Methods of Application: The method involves the addition of Et3N to amino ester hydrochloride, followed by the successive addition of 1 H-indole-2-carboxylic acid 1, aldehyde 3, and isocyanide 2 to the mixture .
  • Results or Outcomes: The method resulted in the production of corresponding indole-fused diketopiperazines .

Safety And Hazards

When handling “Methyl indane-2-carboxylate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

methyl 2,3-dihydro-1H-indene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOPJLIMRSAIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433376
Record name 2-carbomethoxy-indan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl indane-2-carboxylate

CAS RN

4254-32-4
Record name 1H-Indene-2-carboxylic acid, 2,3-dihydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4254-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-carbomethoxy-indan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 2-indancarboxylic acid (3.82 g, 23.5 mmol) in methanol (60 mL) and treat with dimethoxypropane (5.8 mL, 47 mmol) and sulfuric acid (0.8 mL). Stir at room temperature for 6 days. Evaporate the solvent in vacuo, dilute with methylene chloride (75 mL) and wash with saturated sodium hydrogen carbonate (35 mL). Extract the aqueous phase with methylene chloride (30 mL), wash combined organics with brine (30 mL) and dry (Na2SO4). Evaporate the solvent in vacuo and pass through a plug of silica gel to give 2(carbomethoxy)indan as a yellow oil (3.98 g).
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0.8 mL
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Synthesis routes and methods II

Procedure details

Dissolve 2-carboxy-indan (2.5 g, 15.4 mmol) in methanol and cool to 0° C. Saturate with hydrochloride gas then add 2,2-dimethoxypropane (2-3 mL). Stir overnight then evaporate the solvent in vacuo. Purify by silica gel chromatography (2:1 methylene chloride/hexane) to give 2-carbomethoxy-indan as a water white oil. (2.04 g, 75%).
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Synthesis routes and methods III

Procedure details

A solution of 50 g. of indan-2-carboxylic acid (prepared according to the procedure reported by E. D. Bergmann and E. Hoffman, J. Org. Chem., 26, 3555 (1961)) and 5 ml. of con d sulfuric acid in 500 ml. of methanol is heated at reflux for 3.0 hours then is cooled in ice. The cooled solution is neutralized (pH~5) with saturated sodium bicarbonate, is concentrated, and the aqueous layer is extracted with methylene chloride. The combined organic extracts are washed with saturated bicarbonate, with saturated brine, are dried (anhydrous magnesium sulfate), and are concentrated. Distillation of the crude residue in vacuo provides the desired methyl indan-2-carboxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
WB Lawson - Journal of Biological Chemistry, 1967 - Elsevier
… and the quasi axial methyl indane-2-carboxylate, … D-III and D-VI, which contain no amide imino groups, are very good substrates, while the quasi axial methyl indane-2-carboxylate …
Number of citations: 27 www.sciencedirect.com
DEF Gracey, WR Jackson, CH McMullen… - Journal of the Chemical …, 1969 - pubs.rsc.org
A series of 1- and 2-substituted indanes have been treated with hexacarbonylchormium in three solvents : diglyme, decalin, and cyclohexanol. The ratios of cis- to trans-tricarbonyl(…
Number of citations: 16 pubs.rsc.org
WR Jackson, CH McMullen - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… Methyl indane-2-carboxylate, bp 85-86'/0-3 mm., nDIS 1.5288 was prepared as by Perkin … (methyl indane-2-carboxylate) chromiums (I and I1 ; X = C0,Me) .Methyl indane-2-carboxylate (…
Number of citations: 2 pubs.rsc.org
R Ramachanderan, B Schaefer - ChemTexts, 2019 - Springer
Obtaining an essential oil from the lily-of-the-valley (Convallaria majalis L.) that embodies the characteristic smell of the living flowers is not possible even today. Challenged by this …
Number of citations: 5 link.springer.com
DM Blow - The enzymes, 1971 - Elsevier
Publisher Summary The elucidation of the terminal groups involved in the activation and autolysis steps gave the first pieces of information about the chemical structure of chymotrypsin. …
Number of citations: 222 www.sciencedirect.com
FW Pepper - 1977 - search.proquest.com
… 5, and by slow hydrolysis of methyl indane2-carboxylate, also represented in Fig. 5, which places a methylene group in the h site (49). S (-)-m ethyl-l, 2-dihydro-2-naphthoate, which is …
Number of citations: 2 search.proquest.com
SD Bull, SG Davies, AD Smith - Journal of the Chemical Society …, 2001 - pubs.rsc.org
Addition of two or three equivalents of lithium (S)-N-benzyl-N-α-methylbenzylamide to conjugate acceptors containing two or three α,β-unsaturated ester fragments respectively and …
Number of citations: 31 pubs.rsc.org

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